molecular formula C11H13NO B1201926 N-benzyl-N-methylprop-2-yn-1-amine oxide CAS No. 74796-01-3

N-benzyl-N-methylprop-2-yn-1-amine oxide

Cat. No.: B1201926
CAS No.: 74796-01-3
M. Wt: 175.23 g/mol
InChI Key: NZCJCBZLNHDNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methylprop-2-yn-1-amine oxide is a derivative of pargyline, a monoamine oxidase inhibitor. Pargyline is known for its antihypertensive properties and its ability to inhibit the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This compound is formed through the oxidation of pargyline and has been studied for its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylprop-2-yn-1-amine oxide can be synthesized through the peroxidative N-oxidation of pargyline. This involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol and may be catalyzed by transition metal complexes to enhance the yield and selectivity of the N-oxide product .

Industrial Production Methods

While specific industrial production methods for pargyline N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may be optimized for higher yields and purity through continuous flow reactors and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.

    Phenelzine: A non-selective MAO inhibitor used as an antidepressant.

Uniqueness

Unlike other MAO inhibitors, it has been studied for its dual role in cardiovascular and neurological health .

Properties

CAS No.

74796-01-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine oxide

InChI

InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3

InChI Key

NZCJCBZLNHDNCR-UHFFFAOYSA-N

SMILES

C[N+](CC#C)(CC1=CC=CC=C1)[O-]

Canonical SMILES

C[N+](CC#C)(CC1=CC=CC=C1)[O-]

Synonyms

pargyline N-oxide

Origin of Product

United States

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